molecular formula C14H9F3O3 B6407089 3-Hydroxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261983-44-1

3-Hydroxy-4-(3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407089
CAS RN: 1261983-44-1
M. Wt: 282.21 g/mol
InChI Key: YHMBJUJYOMFGLP-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(3-trifluoromethylphenyl)benzoic acid, or 3-hydroxy-4-TFMB, is a synthetic compound that has been used in scientific research for a number of purposes. It is a stable, crystalline compound that is soluble in water, alcohol, and other organic solvents. 3-hydroxy-4-TFMB has been used in various fields of scientific research, including biochemistry, physiology, and drug development.

Scientific Research Applications

3-hydroxy-4-TFMB has been used in a variety of scientific research applications. It has been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics and the development of new drugs. It has also been used in the study of the structure and function of DNA, as well as in the study of the structure and function of cell membranes. In addition, 3-hydroxy-4-TFMB has been used in the study of the structure and function of lipids, as well as in the study of the structure and function of carbohydrates.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-TFMB is not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the reduction of inflammation and pain. 3-hydroxy-4-TFMB has also been shown to inhibit the activity of certain transcription factors, such as NF-κB, which can lead to the suppression of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-4-TFMB are not fully understood. However, it has been shown to have anti-inflammatory and analgesic effects, as well as to have an inhibitory effect on certain enzymes and transcription factors. In addition, 3-hydroxy-4-TFMB has been shown to have an inhibitory effect on the activity of certain cytokines, such as tumor necrosis factor α (TNF-α).

Advantages and Limitations for Lab Experiments

3-hydroxy-4-TFMB has several advantages for use in laboratory experiments. It is a stable, crystalline compound that is soluble in water, alcohol, and other organic solvents. In addition, it has a low melting point and is easily synthesized. However, 3-hydroxy-4-TFMB has some limitations for use in laboratory experiments. It is not very soluble in aqueous solutions, and it is not very stable in the presence of light or heat.

Future Directions

There are a number of potential future directions for 3-hydroxy-4-TFMB. One potential future direction is the development of new drugs based on this compound. Another potential future direction is the exploration of its potential anti-cancer properties, as well as its potential anti-inflammatory and analgesic properties. In addition, further research could be conducted to improve the solubility of 3-hydroxy-4-TFMB in aqueous solutions and to increase its stability in the presence of light and heat.

Synthesis Methods

3-hydroxy-4-TFMB can be synthesized through a variety of methods. One method involves the reaction of 3-trifluoromethylphenylboronic acid with 4-hydroxybenzoic acid in the presence of a base such as potassium carbonate. This reaction is typically conducted in an organic solvent such as ethyl acetate or dichloromethane. Other methods of synthesis include the reaction of 3-trifluoromethylphenylboronic acid with 4-hydroxybenzaldehyde in the presence of a base, or the reaction of 3-trifluoromethylphenylboronic acid with 4-hydroxybenzoyl chloride in the presence of a base.

properties

IUPAC Name

3-hydroxy-4-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-8(6-10)11-5-4-9(13(19)20)7-12(11)18/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMBJUJYOMFGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691142
Record name 2-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261983-44-1
Record name 2-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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